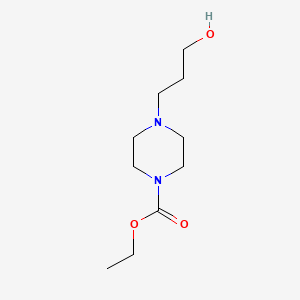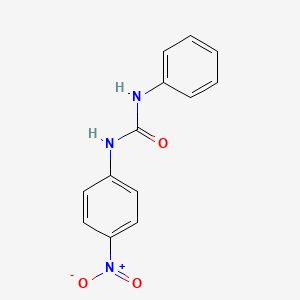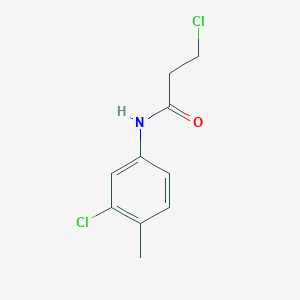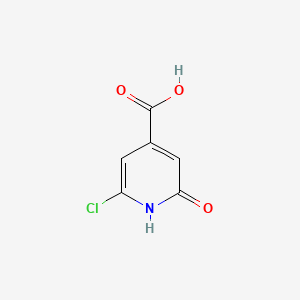
5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid: is a heterocyclic compound that features both a pyrazole and a thiophene ring.
作用机制
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity , suggesting that 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid may have similar effects.
生化分析
Biochemical Properties
5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form strong hydrophobic interactions with catalytic residues such as histidine . These interactions can influence the activity of enzymes and proteins, potentially altering biochemical pathways and reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to suppress the differentiation of certain cell types without impairing others . This selective influence on cellular processes makes it a valuable tool for studying cell biology and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Molecular simulation studies have shown that it fits well into active sites of enzymes, characterized by lower binding free energy . This binding can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that compounds similar to this compound exhibit high thermal stability, with decomposition temperatures exceeding 300°C . This stability ensures consistent effects during experimental procedures.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Molecular docking studies have been used to evaluate its therapeutic potential and determine optimal dosages . Understanding these dosage effects is essential for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to inhibit the interaction between certain transcription factors and their target DNA sequences . These interactions can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization. The compound’s distribution can affect its accumulation in specific tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, affecting its overall function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1H-pyrazol-4-amine with thiophene-2-carboxylic acid under acidic conditions can yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as ligands for various biological targets .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, the compound can be used in the development of new materials, such as conductive polymers or as intermediates in the synthesis of dyes and pigments .
相似化合物的比较
- 5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde
- 5-(1H-Pyrazol-4-yl)thiophene-2-carboxamide
- 5-(1H-Pyrazol-4-yl)thiophene-2-sulfonic Acid
Comparison: Compared to these similar compounds, 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid is unique due to its specific functional groups and their positions on the rings.
属性
IUPAC Name |
5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-9-10-4-5/h1-4H,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNAXEJGTOYJEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CNN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650361 |
Source


|
| Record name | 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017794-49-8 |
Source


|
| Record name | 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)






